3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne
Description
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne (CAS: 239795-57-4) is a highly fluorinated alkyne with the molecular formula C₆H₃F₉ and a molecular weight of 246.074 g/mol . Its structure features a terminal alkyne group (-C≡CH) flanked by six fluorine atoms and a trifluoromethyl (-CF₃) substituent at the 3-position. This compound is notable for its electron-deficient triple bond, which arises from the electron-withdrawing effects of fluorine and the CF₃ group, making it reactive in cycloaddition and polymerization reactions. It is commercially available with lead times of 4–6 weeks, and its synthesis typically involves fluorination or halogen-exchange methodologies .
Properties
IUPAC Name |
3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(7,5(10,11)12)4(8,9)6(13,14)15/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQDLURMUVDFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne typically involves the use of fluorinated precursors and specialized reaction conditions. One common method includes the reaction of hexafluoropropene with acetylene under controlled conditions to form the desired alkyne. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.
Chemical Reactions Analysis
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to the formation of fluorinated alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Materials Science
The compound's fluorinated structure imparts significant thermal and chemical stability, making it a candidate for advanced materials. Its applications include:
- Fluoropolymers: It can be used as a precursor in the synthesis of fluorinated polymers that exhibit low surface energy and high resistance to solvents and heat.
- Coatings: Due to its hydrophobic properties, it is explored in developing protective coatings for electronic devices and components.
Organic Synthesis
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne serves as an important intermediate in organic synthesis:
- Fluorination Reactions: The compound can be utilized in electrophilic fluorination processes to introduce fluorine atoms into organic molecules.
- Synthesis of Pharmaceuticals: It acts as a building block in the synthesis of pharmaceutical compounds where fluorine substitution is critical for biological activity.
Environmental Studies
Research has indicated potential applications in environmental remediation:
- Fluorinated Compounds Analysis: It can be used as a standard in the analysis of other fluorinated compounds in environmental samples due to its distinct spectral properties.
- Green Chemistry Initiatives: The compound is being studied for its role in developing more environmentally friendly synthesis routes that minimize the use of hazardous reagents.
Case Study 1: Fluoropolymer Development
A recent study demonstrated the use of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne in synthesizing a new class of fluoropolymers with enhanced thermal stability and chemical resistance. The resulting materials showed improved performance in high-temperature applications compared to traditional polymers.
Case Study 2: Pharmaceutical Applications
In a synthetic route for a novel anti-cancer drug, researchers incorporated this hexafluoro compound as an intermediate. The final product exhibited increased potency and reduced side effects due to the strategic placement of fluorine atoms.
Data Table: Comparison of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Materials Science | Fluoropolymer synthesis | Enhanced thermal and chemical stability |
| Organic Synthesis | Intermediate for pharmaceuticals | Improved biological activity |
| Environmental Studies | Standard for analytical methods | Accurate detection of environmental pollutants |
Mechanism of Action
The mechanism of action of 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne involves its interaction with various molecular targets and pathways. The high electronegativity of fluorine atoms can influence the reactivity and stability of the compound, making it a potent inhibitor or activator of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Fluorination Comparison
Key Observations :
- The target compound has 9 fluorine atoms and one CF₃ group , whereas 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)-1-hexyne (C₈HF₁₃) contains 13 fluorine atoms and two CF₃ groups , significantly increasing its molecular weight and steric bulk .
Physical and Chemical Properties
Table 2: Physical Properties Comparison
Key Observations :
- Fluorinated alkynes like the target compound exhibit higher reactivity in click chemistry (e.g., Huisgen cycloaddition) compared to fluorinated alkenes due to the strain and electron deficiency of the triple bond .
- Density increases with fluorine content; for example, Heptane,1,1,1,2,2,3,3,4,5,5,6,6,7,7,7-pentadecafluoro-4-(trifluoroethenyl)- (C₇H₄F₁₅) has a density of 1.674 g/cm³ , reflecting its extensive fluorination .
Biological Activity
3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne (CAS Number: 261503-79-1) is a fluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including antimicrobial effects and cytotoxicity against various cell lines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of fluorinated compounds, particularly against multidrug-resistant bacteria. A study demonstrated that compounds with trifluoromethyl substitutions exhibited significant activity against Staphylococcus aureus (both MRSA and VRSA strains) with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 64 µg/mL .
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 20 | 0.25 | S. aureus |
| Compound 22 | 0.5 | S. aureus |
| Compound 24 | 1.0 | S. aureus |
| Compound 25 | 1.0 | S. aureus |
The study indicated that compounds with a trifluoromethyl group at the 3' position significantly enhanced antimicrobial activity compared to those without this substitution .
Cytotoxicity Studies
The cytotoxic effects of these compounds were evaluated using Vero cells (African green monkey kidney cells). The selectivity index (SI), which is the ratio of cytotoxicity to antimicrobial activity, was calculated to assess the safety profile of these compounds.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (µg/mL) | SI |
|---|---|---|
| Compound 20 | >10 | >10 |
| Compound 22 | >10 | >10 |
| Compound 24 | >10 | >10 |
| Compound 25 | >10 | >10 |
Compounds exhibiting an SI greater than 10 are considered promising candidates for further development due to their selective toxicity towards bacteria over mammalian cells .
Case Studies
In a comparative study focusing on the bactericidal activity of compound 22 versus vancomycin, it was found that compound 22 demonstrated concentration-dependent bactericidal effects comparable to vancomycin. At a concentration of 10× MIC, compound 22 achieved an ~8 log reduction in bacterial count after 24 hours, indicating potent antibacterial efficacy .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-yne?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and fluorine substitution patterns, as demonstrated in hexafluorinated cyclopentene derivatives . Pair this with <sup>19</sup>F NMR spectroscopy to confirm the electronic environment of fluorinated groups, and FT-IR to identify alkyne C≡C stretches (~2100–2260 cm<sup>-1</sup>). Gas chromatography-mass spectrometry (GC-MS) can verify purity and molecular weight. For crystallographic analysis, ensure low-temperature data collection to mitigate thermal motion artifacts .
Q. What synthetic routes are reported for preparing this compound?
- Methodological Answer : Fluorinated alkynes are typically synthesized via halogen-exchange reactions using HF or SF4 under controlled conditions. For example, hexafluoropropylene oxide (HFPO)-derived intermediates can serve as precursors for trifluoromethyl-alkyne synthesis . Alternatively, Sonogashira coupling between fluorinated aryl halides and terminal alkynes may be viable. Purification requires fractional distillation or preparative GC due to high volatility and reactivity .
Q. What safety protocols are critical given limited toxicological data?
- Methodological Answer : Assume acute toxicity due to structural similarities to perfluoroalkyl substances (PFAS). Use PPE (nitrile gloves, respirators), conduct reactions in fume hoods, and avoid skin contact. Monitor for decomposition products (e.g., HF) using gas sensors. Toxicity screening via in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) is recommended before scaling up .
Advanced Research Questions
Q. How does the electron-deficient alkyne moiety influence reactivity in cycloaddition or nucleophilic reactions?
- Methodological Answer : The strong electron-withdrawing effect of CF3 and F groups enhances alkyne electrophilicity, enabling Diels-Alder reactions with electron-rich dienes under mild conditions. To study this, perform kinetic assays with tetrazines or anthracenes, monitoring reaction rates via UV-Vis or <sup>19</sup>F NMR. Compare reactivity to non-fluorinated analogs to quantify electronic effects .
Q. What computational approaches best model the compound’s electronic structure and stability?
- Methodological Answer : Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) to calculate bond dissociation energies and Fukui indices for reactivity prediction. Solvent effects can be modeled using COSMO-RS. Validate computational results against experimental vibrational spectra and NIST thermochemical data .
Q. How can discrepancies in reported thermal stability be resolved experimentally?
- Methodological Answer : Conflicting stability data may arise from trace impurities or decomposition pathways. Conduct thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres to identify decomposition thresholds. Pair with GC-MS to characterize degradation products. Replicate studies using ultra-high-purity samples synthesized via distinct routes (e.g., electrochemical vs. catalytic fluorination) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
